molecular formula C8H14N2O3 B1392416 2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid CAS No. 860347-89-3

2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid

Cat. No.: B1392416
CAS No.: 860347-89-3
M. Wt: 186.21 g/mol
InChI Key: QIZZTMOGEMLFDI-UHFFFAOYSA-N
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Description

“2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid” is a chemical compound with the molecular formula C8H14N2O3 . It is related to “(2,2-dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride”, which has a molecular weight of 222.67 .


Molecular Structure Analysis

The InChI code for “(2,2-dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride” is 1S/C8H14N2O3.ClH/c1-8(2)7(13)9-3-4-10(8)5-6(11)12;/h3-5H2,1-2H3,(H,9,13)(H,11,12);1H . This provides a detailed description of the molecular structure.

Scientific Research Applications

Analgesic Efficacy and Safety

2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid derivatives were explored for their analgesic efficacy and safety. Specific compounds demonstrated significant analgesic activity in animal models, indicating potential applications in pain management without the drawbacks associated with opioids. For instance, the compound 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one was highlighted for its potent, rapid-acting, non-opioid analgesic properties with low acute toxicity and sustained effect, which could be a stepping stone for future pain management therapies (Viaud et al., 1995).

Role in Inflammation and Oxidative Stress

The compound was also studied in the context of inflammation and oxidative stress. Research involving the reactive oxygen metabolites in experimental colitis induced by acetic acid in rats suggested that these metabolites play a crucial role in inflammatory conditions. The findings could provide insights into how this compound derivatives might influence inflammatory pathways and oxidative stress, offering potential therapeutic applications in inflammatory diseases (Keshavarzian et al., 1990).

Pharmacokinetics and Tissue Penetration

Studies on the pharmacokinetics and tissue penetration of related compounds, like AT-4140, revealed significant insights into how these compounds are processed and distributed in the body. The research emphasized good tissue penetration and a long half-life in plasma and tissues, indicating potential for developing drugs with improved efficacy and sustained action (Nakamura et al., 1990).

Potential in Anti-inflammatory and Anti-tumour Applications

Further, the compound's analogs were investigated for their anti-inflammatory and antitumour properties. For example, studies on DPI-3290 and 5,6-dimethylxanthenone-4-acetic acid revealed promising results in terms of their efficacy in pain management and tumor growth inhibition, respectively. These compounds showed significant effects with limited adverse impacts, suggesting their potential as therapeutic agents in treating pain and cancer (Gengo et al., 2003), (Ching et al., 2002).

Properties

IUPAC Name

2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-3-4-10(2)8(13)6(9)5-7(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZTMOGEMLFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid
Reactant of Route 2
2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid
Reactant of Route 3
2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid
Reactant of Route 4
2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid
Reactant of Route 5
2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid
Reactant of Route 6
2-(1,4-Dimethyl-3-oxo-2-piperazinyl)acetic acid

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